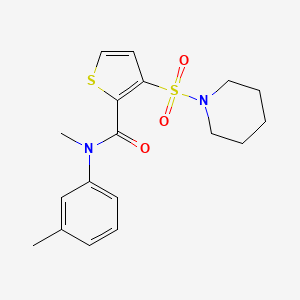![molecular formula C18H20ClN3O3 B7561833 N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide, also known as MLN9708, is a proteasome inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide works by inhibiting the proteasome, a complex of enzymes that plays a critical role in the degradation of proteins in cells. By inhibiting the proteasome, this compound prevents the breakdown of proteins that are essential for cell survival and growth, leading to cell death. This mechanism of action has been extensively studied and has been found to be effective in the treatment of multiple myeloma and other cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific research studies. It has been found to induce cell death in cancer cells by inhibiting the proteasome. This compound has also been found to have anti-inflammatory effects and to modulate the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide is its high specificity for the proteasome, which makes it a potent inhibitor of this enzyme complex. This specificity also reduces the potential for off-target effects, making this compound a promising therapeutic agent. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide. One direction is the development of new synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of this compound in other cancers and autoimmune diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in clinical settings.
Conclusion:
In conclusion, this compound, also known as this compound, is a promising proteasome inhibitor that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several future directions for its investigation. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
The synthesis of N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide involves the reaction of 2-chloroaniline with 2-methoxyacetyl chloride to form 2-chloro-N-(2-methoxyacetyl)aniline. This intermediate is then reacted with 4-aminobenzamide to form this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
科学研究应用
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of multiple myeloma, a type of cancer that affects plasma cells. This compound has also been studied for its potential use in the treatment of other cancers and autoimmune diseases.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-12(18(24)22-16-6-4-3-5-15(16)19)20-13-7-9-14(10-8-13)21-17(23)11-25-2/h3-10,12,20H,11H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOORNPLGZHJZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)NC2=CC=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)

![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)



![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)